REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[F:14][C:15]1[C:21]([Cl:22])=[C:20]([F:23])[C:19]([Cl:24])=[CH:18][C:16]=1[NH2:17]>C1(C)C=CC=CC=1>[F:14][C:15]1[C:21]([Cl:22])=[C:20]([F:23])[C:19]([Cl:24])=[CH:18][C:16]=1[NH:17][C:7]([NH:6][C:4](=[O:5])[C:3]1[C:2]([F:1])=[CH:12][CH:11]=[CH:10][C:9]=1[F:13])=[O:8]
|
Name
|
|
Quantity
|
0.016 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N=C=O)C(=CC=C1)F
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C(=C1Cl)F)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
CUSTOM
|
Details
|
Thereafter, the product which precipitated during that time
|
Type
|
CUSTOM
|
Details
|
was removed by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C(=C1Cl)F)Cl)NC(=O)NC(C1=C(C=CC=C1F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |